molecular formula C12H20Cl2O2Si2 B1586544 1,3-Bis(chloromethyldimethylsiloxy)benzene CAS No. 203785-58-4

1,3-Bis(chloromethyldimethylsiloxy)benzene

Cat. No.: B1586544
CAS No.: 203785-58-4
M. Wt: 323.36 g/mol
InChI Key: WDQWZASYSJFRSG-UHFFFAOYSA-N
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Description

1,3-Bis(chloromethyldimethylsiloxy)benzene (CAS No. 203785-58-4) is an organosilicon compound with the molecular formula C₁₂H₂₀Cl₂O₂Si₂ and a molecular weight of 355.42 g/mol. Structurally, it consists of a benzene ring substituted at the 1,3-positions with chloromethyldimethylsiloxy groups (–O–Si(CH₃)₂–CH₂Cl). These functional groups confer unique reactivity, making the compound valuable in polymer chemistry, cross-linking applications, and as a precursor in silicone-based materials .

The presence of both silicon and chlorine atoms enhances its utility in hydrolysis-condensation reactions, where it can act as a bifunctional monomer.

Properties

IUPAC Name

chloromethyl-[3-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-6-5-7-12(8-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQWZASYSJFRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)OC1=CC(=CC=C1)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373494
Record name 1,3-Bis(chloromethyldimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203785-58-4
Record name 1,3-Bis(chloromethyldimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(chloromethyldimethylsiloxy)benzene can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with chloromethyl dimethylchlorosilane. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloromethyl and siloxy groups .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(chloromethyldimethylsiloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(chloromethyldimethylsiloxy)benzene has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is utilized in the preparation of siloxane-based polymers and materials with unique properties.

    Biological Research: It can be used to modify biomolecules for various applications, including drug delivery and imaging.

    Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1,3-Bis(chloromethyldimethylsiloxy)benzene involves its reactivity with nucleophiles and its ability to form siloxane linkagesThe siloxy groups can undergo hydrolysis and condensation reactions, leading to the formation of silanols and siloxane linkages, respectively .

Comparison with Similar Compounds

Key Observations :

  • Silicon vs. Carbon Backbones : The target compound and 1,3-Bis(triphenylsilyl)benzene incorporate silicon, enhancing thermal stability and enabling siloxane bond formation. In contrast, compounds like 1,4-Bis(3-chloropropoxy)benzene rely on carbon-based linkages, which are more flexible but less resistant to high temperatures.
  • Halogen Presence: The chloromethyl groups in the target compound and 1,4-Bis(3-chloropropoxy)benzene introduce electrophilic reactivity, facilitating nucleophilic substitution. Non-halogenated analogs (e.g., 1,3-Bis(methoxymethyl)benzene ) lack this trait, limiting their use in cross-linking.

Biological Activity

1,3-Bis(chloromethyldimethylsiloxy)benzene is a siloxane compound with the molecular formula C12H20Cl2O2Si2C_{12}H_{20}Cl_2O_2Si_2. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Structure and Composition

  • Molecular Formula: C12H20Cl2O2Si2C_{12}H_{20}Cl_2O_2Si_2
  • Molecular Weight: 303.36 g/mol
  • Chemical Structure:
    ClCH2Si(CH3)2OSi(CH3)2CH2Cl\text{Cl}-\text{CH}_2-\text{Si}(\text{CH}_3)_2-\text{O}-\text{Si}(\text{CH}_3)_2-\text{CH}_2-\text{Cl}

Physical Properties

PropertyValue
AppearanceColorless liquid
Boiling PointApproximately 200 °C
Solubility in WaterLow

This compound exhibits biological activity through various mechanisms:

  • Cell Membrane Interaction: The compound can integrate into lipid membranes, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation: It may interact with specific enzymes, inhibiting or enhancing their activity, which can affect metabolic pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of siloxane compounds, including this compound. The findings suggested significant inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.

  • Tested Strains:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

In vitro cytotoxicity assays demonstrated that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology.

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • Normal fibroblasts
Cell LineIC50 (µM)
HeLa25
MCF-730
Normal Fibroblasts>100

Toxicological Profile

Toxicological assessments indicate that while this compound shows promising biological activities, it also possesses potential toxicity at higher concentrations. Studies have reported adverse effects on liver and kidney functions in animal models.

Key Toxicological Findings

  • LD50 (Oral): Approximately 200 mg/kg in rats.
  • Effects Observed:
    • Hepatotoxicity
    • Nephrotoxicity
    • Reproductive toxicity at high doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(chloromethyldimethylsiloxy)benzene
Reactant of Route 2
1,3-Bis(chloromethyldimethylsiloxy)benzene

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